An In-Depth Technical Guide to the Physical Properties of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
An In-Depth Technical Guide to the Physical Properties of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Introduction
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a specialized organoboron compound featuring a sterically hindered 2,6-diisopropylphenoxy moiety. This structural characteristic is anticipated to impart unique physical and chemical properties, making it a molecule of significant interest in fields such as organic synthesis, materials science, and drug discovery. Boronic acids, in general, are valued for their versatility in Suzuki-Miyaura cross-coupling reactions, their ability to form reversible covalent bonds with diols (enabling applications in sensing and bioconjugation), and their role as mild Lewis acids.[1] The bulky diisopropylphenoxy group in the target molecule likely influences its solubility, crystallinity, and reactivity, necessitating a thorough characterization of its physical properties for effective application.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid. In the absence of extensive direct experimental data for this specific molecule, we present information on structurally related compounds and detail authoritative, field-proven methodologies for the precise determination of its key physical characteristics. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to understand, handle, and utilize this compound with scientific rigor.
Molecular Structure and Core Chemical Properties
The foundational physical properties of a molecule are dictated by its structure. The key identifiers and properties for (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1072951-64-4 | [2][3] |
| Molecular Formula | C₁₉H₂₅BO₃ | [2] |
| Molecular Weight | 312.21 g/mol | [2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: 2D structure of (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid.
Predicted and Analogous Physical Properties
Direct experimental data for the physical properties of (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid are not extensively reported in publicly available literature. However, we can infer likely characteristics based on data from structurally analogous compounds.
Melting Point
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For boronic acids, this value can sometimes be more indicative of dehydration or decomposition.[4][5]
A structurally similar isomer, 4-[(2′,6′-diisopropylphenoxy)methyl]phenylboronic acid (CAS No. 1072951-63-3), has a reported melting point of 186-192 °C .[6] It is plausible that the ortho-substituted target compound will exhibit a melting point in a comparable range. For context, the simpler 2,6-diisopropylphenylboronic acid has a reported melting point of 167-172 °C.
Solubility
The solubility of boronic acids is highly dependent on the solvent and the nature of the substituents on the phenyl ring.[7][8] The presence of the large, hydrophobic diisopropylphenoxy and methylphenyl groups suggests that (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid will exhibit poor solubility in water and higher solubility in organic solvents.
Studies on phenylboronic acid and its derivatives have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The introduction of an isobutoxy group to the phenylboronic acid ring generally increases solubility in most organic solvents.[7] It is therefore expected that the target compound will be soluble in solvents such as chloroform, acetone, and ethers.[8][9]
Authoritative Methodologies for Physical Property Determination
To ascertain the precise physical properties of (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid, standardized experimental protocols are essential. The following sections detail the recommended methodologies for key physical characterizations.
Melting Point Determination
The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[11]
-
Apparatus: A calibrated digital melting point apparatus is the preferred instrument for accurate measurements.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[11]
-
Causality: A narrow melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.[11]
Figure 2: Workflow for melting point determination.
Solubility Assessment
A dynamic method is recommended for the accurate determination of solubility in various organic solvents.[7][9]
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane).[7][9]
-
Sample Preparation: A known mass of the boronic acid is added to a known volume of the selected solvent in a sealed vial equipped with a magnetic stirrer.
-
Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
Quantification: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL) or in molar terms.
-
Causality: This method ensures that the solution is truly saturated at the given temperature, providing a reliable measure of equilibrium solubility. The choice of solvents helps to build a comprehensive solubility profile, which is crucial for applications in synthesis and formulation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the molecule.
-
¹H and ¹³C NMR: These spectra will confirm the presence of the diisopropyl, phenoxy, and phenyl groups through their characteristic chemical shifts and coupling patterns.
-
¹¹B NMR: This is particularly useful for characterizing boronic acids.[12][13][14] The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate ester or boronate anion, providing insights into its Lewis acidity and interactions with diols.[12]
Experimental Protocol (¹¹B NMR):
-
Sample Preparation: A solution of the boronic acid is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: The ¹¹B NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Processing: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction).
-
Analysis: The chemical shift of the boron resonance is compared to known values for boronic acids and their derivatives to confirm the chemical environment of the boron atom.
Figure 3: General workflow for NMR spectroscopy.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[15]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the boronic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, and the atomic positions are refined to yield a precise molecular structure.[1][16]
-
Causality: This technique provides unambiguous proof of the molecular structure and can reveal important details about intermolecular interactions, such as hydrogen bonding, which influences the macroscopic physical properties of the compound.
Conclusion
While specific experimental data for (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the authoritative experimental methodologies detailed herein, researchers can confidently determine the physical properties of this promising molecule. A thorough understanding of its melting point, solubility, and spectroscopic and structural characteristics is paramount for its successful application in pioneering research and development endeavors.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15077.
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Research Square.
- Adamczyk-Woźniak, A., et al. (2019). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 9(32), 18368-18378.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650–655.
- Leszczyński, P., et al. (2017). Solubility of investigated compounds in water.
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026). American Chemical Society.
- Leszczyński, P., et al. (2017).
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed.
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- Sigma-Aldrich. (n.d.). 2,6-Diisopropylphenylboronic acid.
- Hall, D. G. (Ed.). (2011).
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6.
- Hall, D. G. (Ed.). (2011).
- Experiment (1) determination of melting points. (2021). SlideShare.
- Santa Cruz Biotechnology. (n.d.). 2-[(2′,6′-Diisopropylphenoxy)methyl]phenylboronic acid.
- BLDpharm. (n.d.). (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid.
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